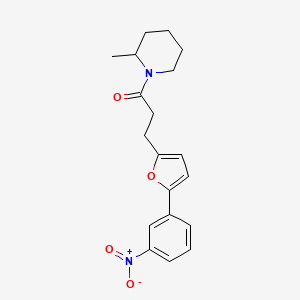
2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 3-(5-(3-nitrophenyl)-2-furyl)propanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine typically involves multiple steps. One common approach is to start with the preparation of the 3-(5-(3-nitrophenyl)-2-furyl)propanoyl intermediate, which can be synthesized through a series of reactions involving nitration, furan ring formation, and subsequent acylation. The final step involves the reaction of this intermediate with 2-methylpiperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan or piperidine rings.
Applications De Recherche Scientifique
2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine involves its interaction with specific molecular targets. The nitro group and furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-(3-(5-(3-aminophenyl)-2-furyl)propanoyl)piperidine: Similar structure but with an amino group instead of a nitro group.
2-Methyl-1-(3-(5-(3-hydroxyphenyl)-2-furyl)propanoyl)piperidine: Contains a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, providing unique opportunities for research and application.
Propriétés
Numéro CAS |
853330-46-8 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(2-methylpiperidin-1-yl)-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C19H22N2O4/c1-14-5-2-3-12-20(14)19(22)11-9-17-8-10-18(25-17)15-6-4-7-16(13-15)21(23)24/h4,6-8,10,13-14H,2-3,5,9,11-12H2,1H3 |
Clé InChI |
AJJYHMXMDOUONT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)









![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)
![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)


